5-Oxo-1,3-oxathiolane-2-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

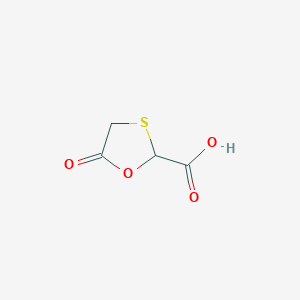

The molecular architecture of this compound is defined by its distinctive five-membered heterocyclic ring system containing both oxygen and sulfur heteroatoms. The compound possesses the molecular formula C4H4O4S with a molecular weight of 148.132 daltons, establishing it as a relatively compact heterocyclic structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming convention for heterocyclic compounds with multiple functional groups.

The structural representation can be expressed through various chemical notations, with the Simplified Molecular Input Line Entry System notation recorded as C1C(=O)OC(S1)C(=O)O. This notation clearly illustrates the cyclic arrangement of atoms, with the carbonyl group at position 5 and the carboxylic acid functionality at position 2. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C4H4O4S/c5-2-1-9-4(8-2)3(6)7/h4H,1H2,(H,6,7). The compound is catalogued under Chemical Abstracts Service registry number 138760-34-6, facilitating its identification in chemical databases and literature.

The molecular architecture features a five-membered ring containing oxygen at position 1, sulfur at position 3, and a ketone functionality at position 5, creating a unique electronic environment within the ring system. The carboxylic acid group attached at position 2 provides additional functionality for potential chemical transformations and intermolecular interactions. This structural arrangement results in a compound with multiple reactive sites, contributing to its utility as a synthetic intermediate in organic chemistry.

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of this compound and related compounds have revealed important insights into their three-dimensional molecular arrangements and conformational preferences. Research on related 3-oxo-1,3-oxathiolane derivatives has demonstrated that these compounds adopt specific conformational states based on substitution patterns and electronic effects. The oxidized forms of oxathiolane rings, including those with ketone functionality at position 5, exhibit distinct conformational behavior compared to their reduced counterparts.

Computational studies have established that oxathiolane derivatives can exist in different half-chair conformations, designated as HC1 and HC2, where the relative positions of ring atoms above and below the mean plane vary. In the HC1 conformation, oxygen at position 1 is positioned above the plane with carbon at position 5 below, while the HC2 conformation exhibits the opposite arrangement. The presence of the ketone group at position 5 in this compound significantly influences the conformational equilibrium due to electronic and steric factors.

The conformational dynamics of these systems have been characterized through nuclear magnetic resonance spectroscopy and molecular modeling techniques. Experimental coupling constant values provide direct evidence for the preferred conformational states, with different substitution patterns leading to varying ratios of conformational isomers. The carboxylic acid functionality at position 2 introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions and electronic effects on the ring system.

| Compound | HC1:HC2 Ratio | Predominant Conformation |

|---|---|---|

| Unsubstituted 3-oxo-1,3-oxathiolane | 81:19 | HC1 |

| 2-Methyl derivative | 37:63 | HC2 |

| 5-Methyl derivative | 33:67 | HC2 |

Stereochemical Considerations: Racemic vs. Enantiopure Forms

The stereochemical properties of this compound are determined by the presence of a chiral center at position 2, where the carboxylic acid group is attached. Chemical database entries indicate that the compound contains zero defined stereocenters in its standard representation, suggesting that it is commonly encountered as a racemic mixture. However, the potential for stereoselective synthesis and resolution of enantiomers makes this compound of significant interest for asymmetric synthesis applications.

The stereochemical configuration at position 2 directly influences the compound's three-dimensional structure and potential biological activity. Research on related oxathiolane nucleoside analogues has demonstrated the critical importance of stereochemical control in achieving desired biological properties. Enantiopure forms of oxathiolane derivatives have been successfully synthesized through various approaches, including asymmetric synthesis, enzymatic resolution, and crystallization-based separation techniques.

Dynamic kinetic resolution procedures have been developed for related oxathiolane compounds, allowing for the conversion of racemic mixtures to single enantiomers with high efficiency. These methods utilize the configurational lability of certain oxathiolane derivatives under specific reaction conditions, enabling the preferential formation of one stereoisomer while racemizing the undesired enantiomer. The success of such approaches depends on the relative energy barriers for epimerization and the selectivity of the resolution process.

The stereochemical implications extend beyond simple enantiomeric considerations, as the presence of multiple chiral centers in substituted derivatives can lead to diastereomeric relationships. Understanding these stereochemical aspects is crucial for synthetic chemists working with oxathiolane-based compounds, particularly in the development of pharmaceutically relevant molecules where stereochemical purity is essential.

Comparative Analysis with Related Oxathiolane Derivatives

The structural characteristics of this compound can be better understood through comparison with related oxathiolane derivatives that have been extensively studied in the literature. A closely related isomeric compound, 5-oxo-1,3-oxathiolane-4-carboxylic acid, shares the same molecular formula and molecular weight but differs in the position of the carboxylic acid functionality. This positional isomerism results in distinct chemical and physical properties, demonstrating the sensitivity of oxathiolane systems to substitution patterns.

Research on nucleoside analogues containing oxathiolane rings has revealed the synthetic utility of various oxathiolane carboxylic acid derivatives. These compounds serve as key intermediates in the preparation of antiviral nucleosides, where the oxathiolane ring system replaces the natural ribose sugar component. The 5-hydroxyoxathiolane derivatives represent another important class of related compounds, which can be converted to the corresponding 5-oxo derivatives through oxidation reactions.

Substituted oxathiolane-2-carboxylic acid esters have been developed as protected forms of the free acid, facilitating synthetic manipulations and purification procedures. The menthyl esters of oxathiolane-2-carboxylic acids, in particular, have found application in asymmetric synthesis due to their diastereomeric properties and ease of separation. These derivatives demonstrate the versatility of the oxathiolane scaffold for chemical modifications and functional group transformations.

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 138760-34-6 | C4H4O4S | Reference compound |

| 5-Oxo-1,3-oxathiolane-4-carboxylic acid | 96905-93-0 | C4H4O4S | Carboxyl at position 4 |

| 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid menthyl ester | 147126-62-3 | C14H24O4S | Hydroxyl group, ester protection |

| 5-Acetoxy-1,3-oxathiolane-2-carboxylic acid menthyl ester | 200396-20-9 | C16H26O5S | Acetyl protection, ester form |

The conformational behavior of 3-oxo-1,3-oxathiolane derivatives has been systematically investigated, revealing that different substitution patterns lead to varying preferences for half-chair conformations. Compounds with substituents at different positions exhibit distinct conformational equilibria, with some favoring the HC1 conformation while others prefer the HC2 arrangement. These conformational preferences directly impact the chemical reactivity and potential biological activity of the compounds.

The synthetic strategies employed for accessing various oxathiolane derivatives demonstrate the diverse approaches available for constructing these heterocyclic systems. Methods including Vorbrüggen reactions, Brook rearrangements, and dynamic kinetic resolution procedures have been successfully applied to oxathiolane synthesis, highlighting the continued development of methodology in this area. The choice of synthetic approach often depends on the desired stereochemical outcome and the specific substitution pattern required for the target molecule.

Propriétés

IUPAC Name |

5-oxo-1,3-oxathiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4S/c5-2-1-9-4(8-2)3(6)7/h4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODYSRJDEULAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The most widely reported method involves the direct condensation of acetal derivatives with mercaptoacetic acid in the presence of Lewis or Brønsted acids. Acetals of the general formula (where ) react with mercaptoacetic acid in aprotic solvents such as acetonitrile or toluene. For example, the use of or -toluenesulfonic acid (-TSA) facilitates the formation of the 1,3-oxathiolane ring via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration.

Table 1: Representative Reaction Conditions for Acetal Condensation

By-Product Management and Stereochemical Considerations

The reaction typically produces a mixture of α- and β-anomers due to the planar sp² hybridization of the carbonyl carbon during cyclization. Patent RU2439069C2 reports a 3:1 β:α anomer ratio when using chiral acetals derived from L-menthyl glyoxylate. Separation is achieved via fractional crystallization (e.g., using hexane/ethyl acetate) or chiral chromatography. Residual thiol impurities (<2%) are removed by washing with alkaline solutions (pH 10–12).

Cyclization of Glyoxylate Derivatives with Mercaptoacetic Acid

Glyoxylate Precursor Preparation

Glyoxylic acid derivatives, such as L-menthyl glyoxylate, are dehydrated to form reactive aldehyde intermediates. For instance, L-menthyl glyoxylate hydrate undergoes azeotropic distillation with toluene to yield the anhydrous aldehyde, which is subsequently condensed with mercaptoacetic acid. This method avoids the low yields (30–40%) associated with monoacylation of ethylene glycol.

Acid-Catalyzed Cyclization

In a representative procedure from US20030162992A1, glyoxylic acid (0.5 mol) is reacted with mercaptoacetic acid (0.55 mol) in toluene using -TSA (5 mol%) at reflux. The reaction is monitored by TLC (ethyl acetate/hexane 1:1) until completion (~6 hours), yielding 5-oxo-1,3-oxathiolane-2-carboxylic acid in 80–85% purity after recrystallization from methanol.

Table 2: Cyclization Reaction Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5–7 mol% -TSA | Maximizes rate |

| Solvent Polarity | Low (toluene > THF) | Reduces hydrolysis |

| Reaction Time | 5–7 hours | Completes cyclization |

Oxidation of Diol Derivatives

Historical Lead Tetraacetate Oxidation

Early synthetic routes utilized lead tetraacetate () to oxidize 1,4-di-O-benzoyl meso-erythritol or D-mannitol derivatives to α-acyloxyaldehydes, which were then cyclized with mercaptoacetic acid. However, these methods suffered from low yields (45–55%) and toxicity concerns due to lead residues.

Modern Oxidative Alternatives

Recent approaches employ TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in combination with NaOCl or to oxidize 1,3-diols to ketones. For example, 2,2-bis(hydroxymethyl)propane-1,3-diol is oxidized to the corresponding diketone, which undergoes thiol-ene click chemistry with mercaptoacetic acid to form the oxathiolane ring.

Industrial-Scale Synthesis and Purification

Continuous Flow Reactor Design

Patent WO2011141805A2 discloses a continuous flow process where the acetal and mercaptoacetic acid are mixed in a microreactor at 100°C with a residence time of 10 minutes, achieving 90% conversion. The crude product is then passed through a scavenger column containing to remove acidic by-products.

Crystallization and Polymorph Control

Recrystallization from methanol/water (7:3 v/v) yields the thermodynamically stable Form I polymorph (mp 148–150°C). XRPD analysis confirms the absence of amorphous content, while HPLC purity exceeds 99.5%.

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions: 5-Oxo-1,3-oxathiolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The oxathiolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Antiviral Properties

One of the most notable applications of 5-Oxo-1,3-oxathiolane-2-carboxylic acid is in the treatment of viral infections, specifically human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Research indicates that derivatives of this compound exhibit potent antiviral activity. For instance, the 2-hydroxymethyl derivative has shown remarkable efficacy against HIV by inhibiting viral replication through mechanisms involving reverse transcriptase inhibition .

Case Studies

- HIV Treatment : A study demonstrated that racemic mixtures and enantiomers of 5-Oxo-1,3-oxathiolane derivatives were effective in reducing HIV viral loads in infected cell cultures. The unnatural enantiomer exhibited lower toxicity and higher antiviral activity compared to its natural counterpart .

- Hepatitis B Virus : Another case study highlighted the use of 5-Oxo-1,3-oxathiolane derivatives in clinical trials for HBV treatment. These compounds showed promise in reducing viral load and improving liver function tests in patients with chronic hepatitis B .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antiviral applications:

- Nucleoside Analogues : The compound serves as a precursor for synthesizing nucleoside analogues that can be utilized in various antiviral therapies. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes effectively .

- Cancer Research : Emerging studies suggest that oxathiolane derivatives may also play a role in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. The mechanism involves modulation of cellular signaling pathways that are critical for cancer cell survival .

Mécanisme D'action

The mechanism by which 5-Oxo-1,3-oxathiolane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Derivatives: Ester and Zwitterionic Forms

5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid (Lamivudine Acid)

- Structure: Incorporates a pyrimidine ring (4-amino-2-oxopyrimidine) at position 5 of the oxathiolane core.

- Molecular Formula : C₈H₉N₃O₄S (MW: 243.24 g/mol).

- Key Differences: Exists as a zwitterion in crystalline form due to proton transfer between the carboxylic acid and pyrimidine amino group . Acts as a critical impurity in lamivudine production, influencing drug purity standards .

5-(Acetyloxy)-1,3-oxathiolane-2-carboxylic Acid

- Structure : Features an acetyloxy group (-OAc) at position 5 instead of a ketone.

- Molecular Formula : C₆H₆O₅S (MW: 190.17 g/mol).

- Key Differences :

Heterocyclic Analogs with Oxo-Carboxylic Acid Moieties

3-Oxovaleric Acid

- Structure : Linear chain with a ketone (oxo) at position 3 and a carboxylic acid at position 1.

- Molecular Formula : C₅H₈O₃ (MW: 116.12 g/mol).

- Primarily used in biochemical studies of ketone metabolism .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Molecular Formula: C₆H₉NO₃ (MW: 143.14 g/mol).

- Key Differences: Nitrogen-containing ring enables hydrogen bonding, altering solubility and biological activity. Applications include peptide synthesis and as a building block for nootropic agents .

Pharmaceutical Derivatives with Cyclohexyl Ester Modifications

(1R,2S,5R)-Menthyl-(2R,5S)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

- Structure : Combines the oxathiolane-carboxylic acid core with a menthyl ester and fluorinated pyrimidine.

- Molecular Formula : C₂₀H₂₈FN₃O₄S (MW: 425.52 g/mol).

- Key Differences: Chiral centers (2R,5S) confer stereospecific antiviral activity. Fluorine substitution enhances metabolic stability compared to non-fluorinated analogs .

Comparative Data Table

Research Findings and Implications

- Stereochemistry Matters : Derivatives like lamivudine acid and menthyl esters exhibit antiviral activity only in specific stereochemical configurations (e.g., 2R,5S), unlike the parent compound .

- Solubility and Bioavailability : Esterification (e.g., acetyloxy or menthyl groups) improves lipid solubility, enhancing membrane permeability in drug candidates .

Activité Biologique

5-Oxo-1,3-oxathiolane-2-carboxylic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxathiolane ring structure, which includes both sulfur and oxygen atoms. This structural configuration contributes to its distinctive chemical properties and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is known to interact with various enzymes and receptors, which may lead to modulation of critical biochemical pathways. Detailed studies are required to elucidate the precise molecular targets involved in its action.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against viruses such as HIV and HBV. Analogous compounds in the oxathiolane class have been shown to inhibit reverse transcriptase, an essential enzyme for viral replication .

Anticancer Potential

The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. Preliminary studies have indicated that it may induce apoptosis in cancer cells by affecting signaling pathways involved in cell survival and proliferation .

Enzyme Interactions

This compound has been studied for its interactions with various enzymes, including proteases and kinases. These interactions may influence metabolic processes and contribute to its therapeutic effects .

Study on Antiviral Efficacy

A study examining the antiviral efficacy of 5-Oxo-1,3-oxathiolane derivatives demonstrated significant inhibition of HIV replication in vitro. The mechanism was attributed to competitive inhibition of reverse transcriptase, suggesting that modifications to the oxathiolane structure could enhance potency against viral targets .

Cancer Cell Line Research

In vitro studies on cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates. The compound appeared to activate caspase pathways involved in programmed cell death .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane | Antiviral (HIV) | Inhibition of reverse transcriptase |

| 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid | Anticancer | Induction of apoptosis through caspase activation |

| Abacavir | Antiviral (HIV) | NRTI; competes with natural deoxynucleotides |

Q & A

Q. What are the key structural features and physicochemical properties of 5-oxo-1,3-oxathiolane-2-carboxylic acid derivatives?

The core structure includes a 1,3-oxathiolane ring with a carboxylic acid group at position 2 and a ketone at position 4. Derivatives often feature substitutions at the hydroxyl or carboxylic acid positions (e.g., esterification with menthyl or benzoyl groups). Key properties include:

- Molecular weight : Ranges from 192.19 g/mol (e.g., 5-acetyloxy variant) to 381.49 g/mol (complex esters) .

- Stereochemistry : Critical for biological activity; (2R,5S) and (2R,5R) configurations are common in antiviral analogs .

- logP : ~3.18 (menthyl ester derivatives), indicating moderate lipophilicity . Methodological Insight : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, and LC-MS for purity assessment .

Q. How can researchers synthesize this compound derivatives with high enantiomeric purity?

Synthesis typically involves:

- Step 1 : Ring formation via cyclization of thiol-containing precursors with carbonyl compounds.

- Step 2 : Esterification or acylation using chiral catalysts (e.g., menthyl chloroformate) to introduce stereospecific substituents .

- Critical Factors : Temperature control (e.g., 0–5°C for acylation) and inert atmospheres to prevent racemization . Validation : Monitor reaction progress via H NMR for regioselectivity and chiral stationary-phase chromatography for enantiomeric excess .

Advanced Research Questions

Q. How do stereochemical variations in 1,3-oxathiolane derivatives impact their antiviral activity?

The (2R,5S) configuration in analogs like lamivudine acid is essential for binding to viral reverse transcriptase. For example:

- (2R,5S)-5-(4-amino-2-oxopyrimidinyl) derivatives show >100-fold higher activity against HIV compared to (2S,5R) isomers .

- Steric hindrance : Bulky esters (e.g., menthyl groups) reduce enzymatic hydrolysis, enhancing plasma stability . Methodological Insight : Use molecular docking simulations to predict binding affinity and compare with in vitro IC assays .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar derivatives?

Discrepancies often arise from:

- Impurity profiles : Lamivudine acid (a zwitterionic hydrate) may co-elute with parent compounds in HPLC, leading to misreported activity .

- Assay conditions : Variations in cell lines (e.g., MT-4 vs. PBMCs) or viral strains (HIV-1 vs. HBV) affect IC values . Resolution :

- Purification : Employ preparative chromatography to isolate isomers or hydrate forms .

- Standardization : Validate assays using WHO reference standards and cross-lab reproducibility tests .

Q. How can researchers optimize synthetic routes to minimize genotoxic impurities in 1,3-oxathiolane-based APIs?

Common impurities include:

- 5-(4-Amino-5-fluoro-2-oxopyrimidinyl) derivatives : Potential genotoxins due to reactive fluorine .

- Residual solvents : DMF or THF in esterification steps. Mitigation :

- Process Controls : Replace DMF with acetonitrile and implement QbD (Quality by Design) for solvent removal .

- Analytical Tools : Use LC-MS/MS with a limit of detection (LOD) <0.1% for impurity profiling .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.